molecular formula C14H20N2 B12858873 (3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine

(3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine

Cat. No.: B12858873
M. Wt: 216.32 g/mol
InChI Key: ILMFGNDGBRLXJN-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine is a chiral compound that belongs to the class of pyrazolidines. This compound is characterized by the presence of a cyclopropyl group, two methyl groups, and a phenyl group attached to the pyrazolidine ring. The stereochemistry of the compound is defined by the (3S,5R) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylamine, acetone, and benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of cyclopropylamine with acetone to form an intermediate imine.

    Cyclization: The intermediate imine undergoes cyclization with benzaldehyde in the presence of a suitable catalyst to form the pyrazolidine ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (3S,5R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolidines.

Scientific Research Applications

(3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl
  • (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl

Uniqueness

(3S,5R)-3-Cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(3S,5R)-3-cyclopropyl-1,2-dimethyl-5-phenylpyrazolidine

InChI

InChI=1S/C14H20N2/c1-15-13(11-6-4-3-5-7-11)10-14(16(15)2)12-8-9-12/h3-7,12-14H,8-10H2,1-2H3/t13-,14+/m1/s1

InChI Key

ILMFGNDGBRLXJN-KGLIPLIRSA-N

Isomeric SMILES

CN1[C@@H](C[C@@H](N1C)C2=CC=CC=C2)C3CC3

Canonical SMILES

CN1C(CC(N1C)C2=CC=CC=C2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.